molecular formula C16H16N4O3S2 B11766835 N-(4-(5-Mercapto-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)phenyl)methanesulfonamide

N-(4-(5-Mercapto-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)phenyl)methanesulfonamide

Cat. No.: B11766835
M. Wt: 376.5 g/mol
InChI Key: MBQGIBWRIPSBCX-UHFFFAOYSA-N
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Description

N-(4-(5-Mercapto-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)phenyl)methanesulfonamide: is a complex organic compound that features a triazole ring, a methoxyphenyl group, and a methanesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(5-Mercapto-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)phenyl)methanesulfonamide typically involves multiple steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable precursor, such as an aldehyde or ketone.

    Introduction of the Methoxyphenyl Group: This step involves the substitution of a hydrogen atom on the triazole ring with a methoxyphenyl group, often using a palladium-catalyzed cross-coupling reaction.

    Attachment of the Methanesulfonamide Moiety: The final step involves the reaction of the intermediate compound with methanesulfonyl chloride in the presence of a base, such as triethylamine, to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and reduce costs. This could include the use of continuous flow reactors, advanced catalysts, and automated synthesis techniques.

Chemical Reactions Analysis

Types of Reactions

N-(4-(5-Mercapto-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)phenyl)methanesulfonamide: can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form a sulfonic acid derivative.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed.

Major Products

    Oxidation: Sulfonic acid derivatives.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

N-(4-(5-Mercapto-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)phenyl)methanesulfonamide: has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as an antimicrobial, antifungal, and anticancer agent.

    Biology: The compound is studied for its interactions with biological macromolecules, such as proteins and nucleic acids.

    Materials Science: It is explored for its potential use in the development of advanced materials, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of N-(4-(5-Mercapto-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)phenyl)methanesulfonamide involves its interaction with specific molecular targets:

    Molecular Targets: The compound may target enzymes, receptors, or other proteins involved in critical biological pathways.

    Pathways Involved: It may interfere with cellular processes such as DNA replication, protein synthesis, or signal transduction.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-(5-Mercapto-4-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl)phenyl)methanesulfonamide
  • N-(4-(5-Mercapto-4-(4-nitrophenyl)-4H-1,2,4-triazol-3-yl)phenyl)methanesulfonamide

Uniqueness

N-(4-(5-Mercapto-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)phenyl)methanesulfonamide: is unique due to the presence of the methoxy group, which can influence its chemical reactivity and biological activity. This makes it distinct from other similar compounds that may have different substituents, such as chloro or nitro groups.

Properties

Molecular Formula

C16H16N4O3S2

Molecular Weight

376.5 g/mol

IUPAC Name

N-[4-[4-(4-methoxyphenyl)-5-sulfanylidene-1H-1,2,4-triazol-3-yl]phenyl]methanesulfonamide

InChI

InChI=1S/C16H16N4O3S2/c1-23-14-9-7-13(8-10-14)20-15(17-18-16(20)24)11-3-5-12(6-4-11)19-25(2,21)22/h3-10,19H,1-2H3,(H,18,24)

InChI Key

MBQGIBWRIPSBCX-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=NNC2=S)C3=CC=C(C=C3)NS(=O)(=O)C

Origin of Product

United States

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